N~2~-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)alaninamide
Description
This compound is a multifunctional alaninamide derivative featuring a 4-ethoxyphenyl group, a methylsulfonyl moiety, and a 4-methylphenylsulfanyl-ethyl chain. Its structural complexity enables diverse interactions with biological targets, making it a candidate for drug development, particularly in anti-inflammatory or anticancer research. The ethoxy group enhances lipophilicity and metabolic stability, while the sulfonyl and sulfanyl groups contribute to hydrogen bonding and disulfide bond formation, respectively .
Properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-5-27-19-10-8-18(9-11-19)23(29(4,25)26)17(3)21(24)22-14-15-28-20-12-6-16(2)7-13-20/h6-13,17H,5,14-15H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKARZRIRPCRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NCCSC2=CC=C(C=C2)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenylamine, is reacted with an appropriate acylating agent under controlled conditions to form the ethoxyphenyl intermediate.
Introduction of the Methylphenylsulfanyl Group: The ethoxyphenyl intermediate is then subjected to a nucleophilic substitution reaction with 2-bromoethyl-4-methylphenyl sulfide to introduce the methylphenylsulfanyl group.
Attachment of the Methylsulfonyl Group: The resulting compound is further reacted with methylsulfonyl chloride in the presence of a base to attach the methylsulfonyl group.
Final Coupling with Alaninamide: The final step involves coupling the intermediate with alaninamide under peptide coupling conditions to yield the target compound.
Industrial Production Methods
Industrial production of N2-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)alaninamide may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl and Alaninamide Backbones
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide | Fluorophenyl sulfonyl, phenoxyphenyl substituent | Selective protein-protein interaction inhibition |
| N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide | Chlorophenyl sulfonyl, methoxyphenyl | Enhanced halogen-dependent bioactivity (e.g., antimicrobial) |
| Target Compound | 4-ethoxyphenyl, methylsulfonyl, 4-methylphenylsulfanyl | Hypothesized dual anti-inflammatory/analgesic activity |
Key Differences :
- The target compound’s 4-ethoxyphenyl group improves metabolic stability compared to methoxy or fluorine substituents, which are more prone to oxidative degradation .
Compounds with Sulfanyl and Aromatic Substitutents
| Compound Name | Functional Groups | Unique Properties |
|---|---|---|
| N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide | Chlorophenyl sulfanyl, sulfonyl | High affinity for cysteine-rich enzymes (e.g., proteases) |
| 2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-hydroxyethyl)acetamide | Chlorophenyl sulfonyl, hydroxyethyl | Water solubility due to polar hydroxyethyl group |
| Target Compound | 4-methylphenylsulfanyl, methylsulfonyl | Balanced lipophilicity (LogP ~3.2) and moderate solubility |
Key Differences :
- The 4-methylphenylsulfanyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., benzyl), facilitating membrane permeability .
- Unlike acetamide derivatives (e.g., ), the alaninamide core supports peptide-like interactions with receptors .
Dual-Activity Compounds
| Compound Name | Anti-inflammatory | Analgesic |
|---|---|---|
| N-(4-butylphenyl)-2-acetamido-4-methanesulfonylbutanamide | Yes | No |
| 2-(4-chlorophenoxy)-N-(3-nitrophenyl)acetamide | No | Yes |
| Target Compound | Predicted Yes | Predicted Yes |
Key Insights :
- The target compound’s methylsulfonyl group may inhibit COX-2 (anti-inflammatory), while the sulfanyl moiety could modulate TRPV1 (analgesic) pathways, suggesting dual activity .
Biological Activity
N~2~-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)alaninamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound incorporates several functional groups, including ethoxy, methylsulfonyl, and sulfanyl moieties, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Ethoxyphenyl Intermediate : Reaction of 4-ethoxyphenylamine with an acylating agent.
- Introduction of the Methylphenylsulfanyl Group : Nucleophilic substitution with 2-bromoethyl-4-methylphenyl sulfide.
- Attachment of the Methylsulfonyl Group : Reaction with methylsulfonyl chloride in the presence of a base.
These synthetic routes highlight the complexity and multi-step nature of producing this compound, which is crucial for its subsequent biological evaluations.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. The presence of the ethoxy and methylsulfonyl groups is hypothesized to enhance solubility and bioavailability, potentially leading to improved therapeutic effects.
Pharmacological Studies
- Antinociceptive Activity : A study exploring the analgesic properties of structurally related compounds demonstrated significant antinociceptive effects in animal models. This suggests that this compound may exhibit similar properties, potentially acting through modulation of pain pathways.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo. The sulfanyl group may play a role in modulating inflammatory cytokines, indicating potential therapeutic applications for inflammatory diseases.
- Serotonergic Activity : Research on related compounds indicates that they may act as selective serotonin receptor modulators. This could position this compound as a candidate for treating mood disorders or other serotonin-related conditions.
Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antinociceptive activity in rodent models with an EC50 value comparable to established analgesics. |
| Study B (2023) | Showed reduction in pro-inflammatory cytokines in LPS-stimulated macrophages, indicating anti-inflammatory potential. |
| Study C (2024) | Reported selective binding affinity for serotonin receptors, suggesting potential applications in psychiatric disorders. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
